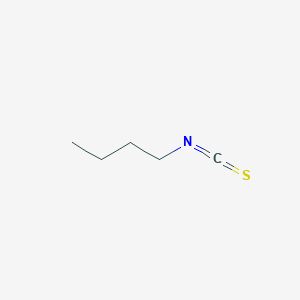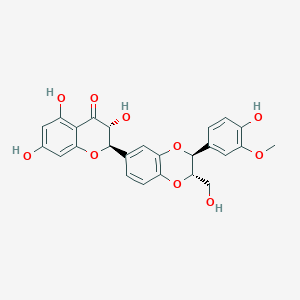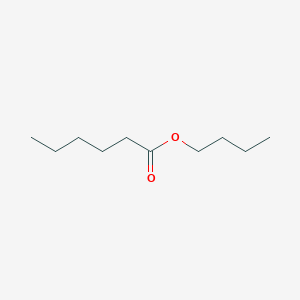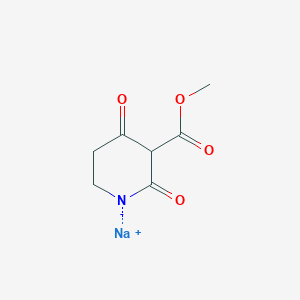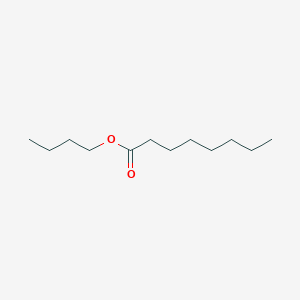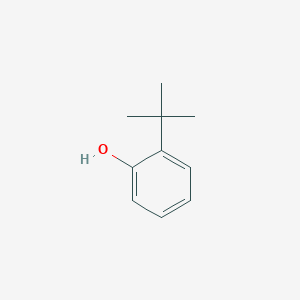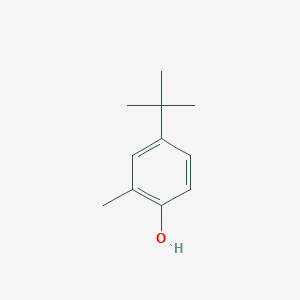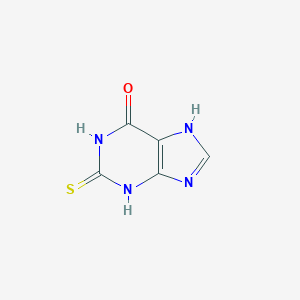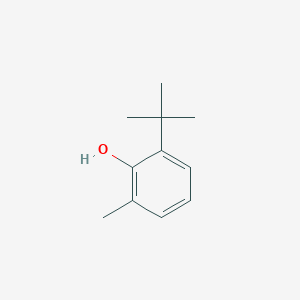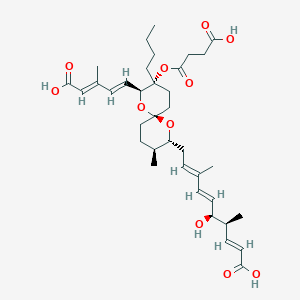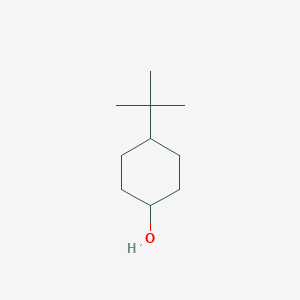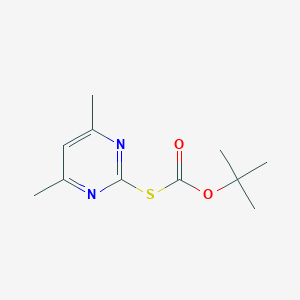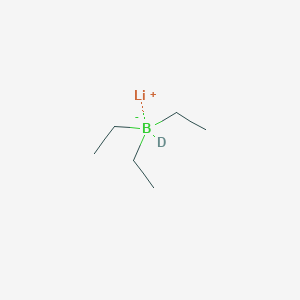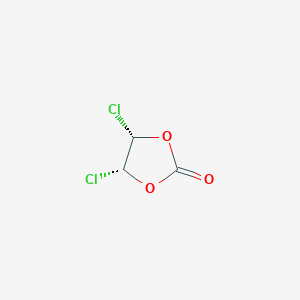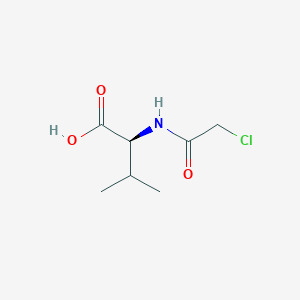
Chloroacetyl-L-valine
Übersicht
Beschreibung
Chloroacetyl-L-valine is a compound with the molecular formula C7H12ClNO3 and a molecular weight of 193.63 . It is a racemic mixture of D and L enantiomers of N-chloroacetyl-valine . It may be used to identify, differentiate, and characterize unique N-acylamino acid racemase(s) .
Synthesis Analysis
The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . The synthesis and regulation of L-valine in C. glutamicum, E. coli, and B. subtilis are not identical .
Molecular Structure Analysis
The structural and electronic properties of crystalline L- and DL-valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that the electronic properties of the two forms of valine are similar at zero pressure .
Physical And Chemical Properties Analysis
Chloroacetyl-L-valine is a white to almost white powder or crystal . It has a melting point of 113.0 to 116.0 °C .
Wissenschaftliche Forschungsanwendungen
N-Chloroacetyl-L-valine is a derivative of the amino acid L-valine. It has the empirical formula C7H12ClNO3 and a molecular weight of 193.63 . It’s a solid compound used in various scientific research .
- Biochemistry : L-valine is one of the three branched-chain amino acids (BCAAs), essential for human health. It’s used in the biosynthesis of proteins .
- Microbiology : L-valine is used in the production of various antibiotics .
- Nutrition Science : As an essential amino acid, L-valine is used in nutritional supplements for humans and animals .
- Pharmaceuticals : L-valine derivatives are used in the synthesis of drugs .
N-Acylamino Acid Racemase Studies
N-Chloroacetyl-L-valine may be used to identify, differentiate, and characterize unique N-acylamino acid racemase(s). N-Acylamino acid racemase is an enzyme that catalyzes the interconversion of N-acyl-L-amino acids and N-acyl-D-amino acids. This could be useful in studying the metabolism of amino acids and peptides.
Microbiology
A thermostable N-acylamino acid racemase from Amycolatopsis sp. TS-1-60, a rare actinomycete strain selected for its ability to grow on agar plates incubated at 40 degrees C, was purified to homogeneity and characterized. N-Chloroacetyl-L-valine might be used in such studies.
Ligand Binding Assays
N-Chloroacetyl-L-valine may be used in ligand binding assays, which are analytical methods used to study the interactions between a ligand and a receptor. These assays can provide information about the binding affinity, kinetics, and thermodynamics of the interaction .
Enzyme Characterization
N-Chloroacetyl-L-valine may be used in the characterization of enzymes. For example, it has been used in the purification and characterization of a thermostable N-acylamino acid racemase from Amycolatopsis sp. TS-1-60 .
Metabolic Engineering
While not directly related to N-Chloroacetyl-L-valine, the compound’s parent amino acid, L-valine, has been used in metabolic engineering for the biotechnological production of various products . It’s possible that N-Chloroacetyl-L-valine could have similar applications.
Chemical Synthesis
N-Chloroacetyl-L-valine could potentially be used as a building block in the synthesis of more complex molecules. For example, L-valine is used as a synthon for the synthesis of antibiotics, herbicides, and anti-viral drugs .
Safety And Hazards
Zukünftige Richtungen
L-valine, a component of Chloroacetyl-L-valine, has a wide range of applications in food, medicine, and feed . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-valine producing strains .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRISAYPKJORFZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroacetyl-L-valine | |
CAS RN |
2279-16-5 | |
| Record name | N-(2-Chloroacetyl)-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetyl-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Inhibition by carboxylic acids and p-choloromercuribenzoate was also investigated …
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



